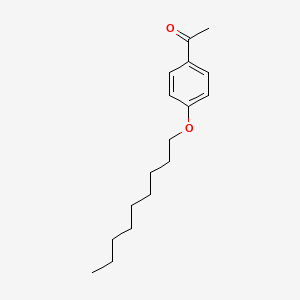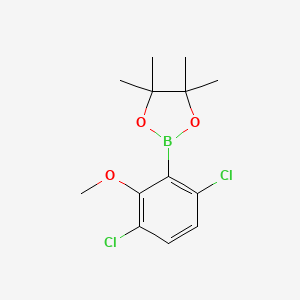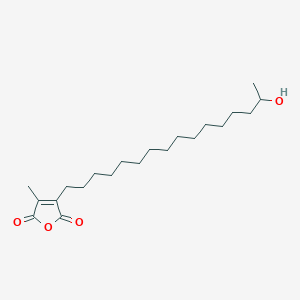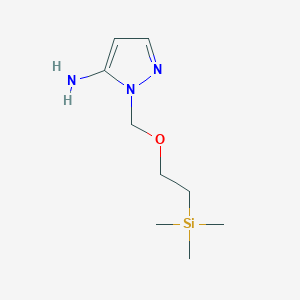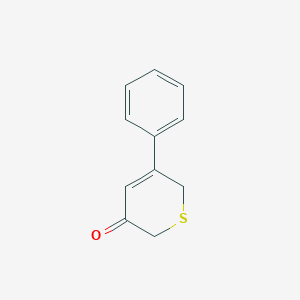
tert-butyl 7-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroquinoxaline-1(2H)-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl 7-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroquinoxaline-1(2H)-carboxylate is a complex organic compound that features a quinoxaline core substituted with a pyrazole ring and a tert-butyl ester group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 7-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroquinoxaline-1(2H)-carboxylate typically involves multiple steps. One common approach is to start with the preparation of the pyrazole ring, which can be synthesized through the condensation of hydrazine with a suitable diketone. The quinoxaline core can be constructed via the condensation of an o-phenylenediamine with a diketone. The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts and solvents, as well as the implementation of continuous flow reactors to improve reaction efficiency and scalability .
化学反应分析
Types of Reactions
Tert-butyl 7-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroquinoxaline-1(2H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinoxaline core can be reduced using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butyl ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Hydrochloric acid, sodium hydroxide.
Major Products Formed
Oxidation: Oxidized pyrazole derivatives.
Reduction: Reduced quinoxaline derivatives.
Substitution: Carboxylic acid derivatives.
科学研究应用
Tert-butyl 7-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroquinoxaline-1(2H)-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用机制
The mechanism of action of tert-butyl 7-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroquinoxaline-1(2H)-carboxylate involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The quinoxaline core may also play a role in binding to DNA or proteins, affecting cellular processes. The exact pathways and targets can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
- Tert-butyl 1-methyl-1H-pyrazol-4-ylcarbamate
- Tert-butyl N-ethyl-N-(1-methyl-1H-pyrazol-4-yl)carbamate
- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
Uniqueness
Tert-butyl 7-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroquinoxaline-1(2H)-carboxylate is unique due to its combination of a quinoxaline core and a pyrazole ring, which imparts distinct chemical and biological properties. This structural motif is not commonly found in other compounds, making it a valuable target for research and development .
属性
分子式 |
C17H22N4O2 |
|---|---|
分子量 |
314.4 g/mol |
IUPAC 名称 |
tert-butyl 7-(1-methylpyrazol-4-yl)-3,4-dihydro-2H-quinoxaline-1-carboxylate |
InChI |
InChI=1S/C17H22N4O2/c1-17(2,3)23-16(22)21-8-7-18-14-6-5-12(9-15(14)21)13-10-19-20(4)11-13/h5-6,9-11,18H,7-8H2,1-4H3 |
InChI 键 |
XCVUYZZHKCEKKP-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCNC2=C1C=C(C=C2)C3=CN(N=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


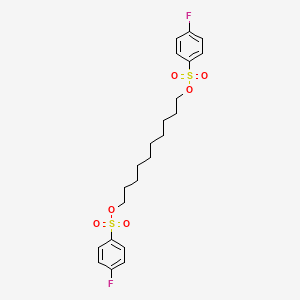
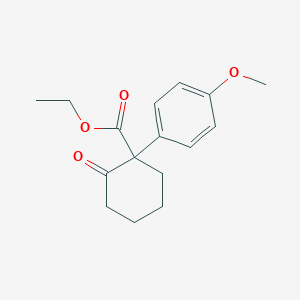
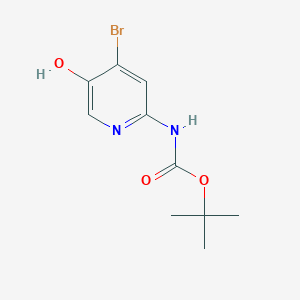
![2-[(2-Aminoadamantane-2-carbonyl)amino]-4-methylpentanoic acid](/img/structure/B13987760.png)
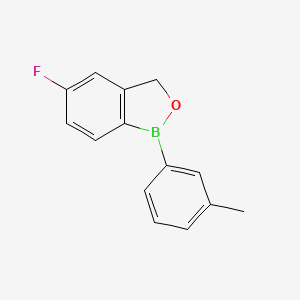
![6-Nitro-1-[(prop-2-en-1-ylsulfanyl)methyl]-1h-indazole](/img/structure/B13987775.png)
